molecular formula C19H22N2O3S B2484559 2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921836-35-3

2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B2484559
CAS No.: 921836-35-3
M. Wt: 358.46
InChI Key: AODNKMMFVCGFSR-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a complex organic compound that features both an indole and a sulfonamide group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The sulfonamide group is also significant in medicinal chemistry due to its presence in various therapeutic agents.

Scientific Research Applications

2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several applications in scientific research:

Preparation Methods

The synthesis of 2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the indole nucleus followed by sulfonation and subsequent functionalization with the pentamethylbenzene group. Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity . Industrial production methods may scale up these reactions using continuous flow techniques and optimized reaction parameters to meet commercial demands.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, facilitated by the electron-donating methyl groups. Common reagents include halogens and nitrating agents.

    Sulfonation: The sulfonamide group can participate in further sulfonation reactions under acidic conditions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and sulfonamides. For example:

    Indole-3-acetic acid: A plant hormone with a simpler structure but significant biological activity.

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

Compared to these compounds, 2,3,4,5,6-pentamethyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is unique due to its combined structural features, which may confer enhanced biological activity and specificity.

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-10-11(2)13(4)19(14(5)12(10)3)25(23,24)21-16-6-7-17-15(8-16)9-18(22)20-17/h6-8,21H,9H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODNKMMFVCGFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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